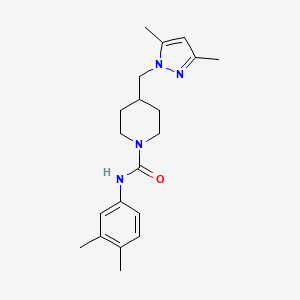
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the condensation of 3,5-dimethyl-1H-pyrazol-1-ylmethanol with an appropriate amine. The reaction conditions often require the use of a strong base or acid catalyst to facilitate the formation of the piperidine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product's purity.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the piperidine ring allows for oxidation reactions, which can introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to modify the pyrazole ring or the carboxamide group.
Substitution: : Substitution reactions can occur at different positions on the pyrazole and piperidine rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the piperidine ring, reduced forms of the pyrazole ring, and substituted derivatives of both rings.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it valuable in various industrial processes.
作用機序
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may bind to specific receptors or enzymes, modulating their activity. The exact mechanism would need to be determined through experimental studies.
類似化合物との比較
Similar Compounds
Pyrazole derivatives: : Other pyrazole-based compounds with similar substituents and functional groups.
Piperidine derivatives: : Compounds containing the piperidine ring with various substituents.
Carboxamide derivatives: : Compounds featuring the carboxamide group in different chemical environments.
Uniqueness
What sets 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide apart from similar compounds is its specific combination of functional groups and substituents, which can lead to unique biological and chemical properties.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-14-5-6-19(11-15(14)2)21-20(25)23-9-7-18(8-10-23)13-24-17(4)12-16(3)22-24/h5-6,11-12,18H,7-10,13H2,1-4H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDHWADAWYYDPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)CN3C(=CC(=N3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-ol](/img/structure/B2395945.png)
![4-((4-fluorophenyl)thio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2395946.png)
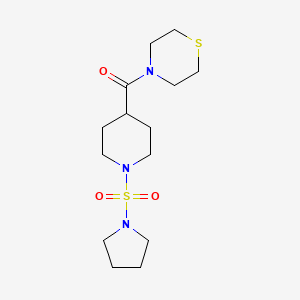
![4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide](/img/structure/B2395949.png)
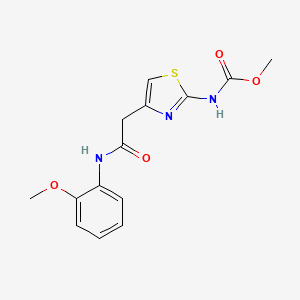
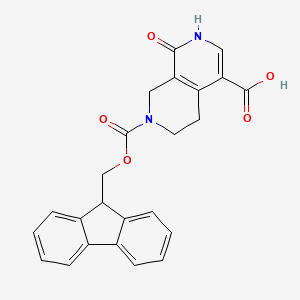
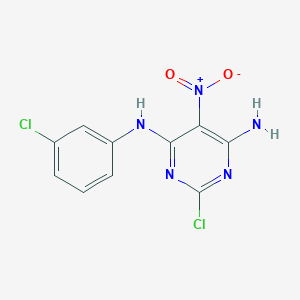
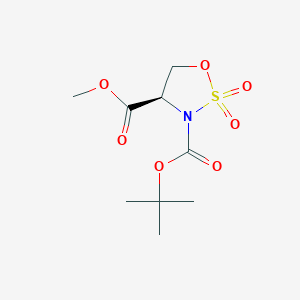
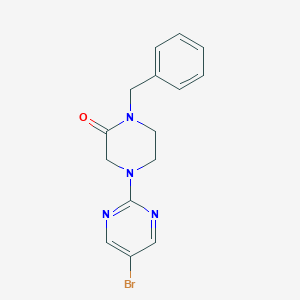
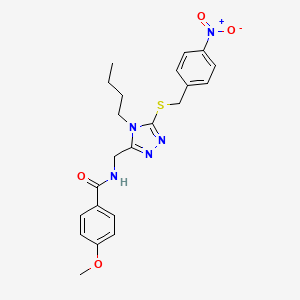
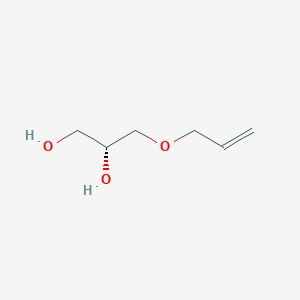
![Methyl 4-carbamoylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2395964.png)
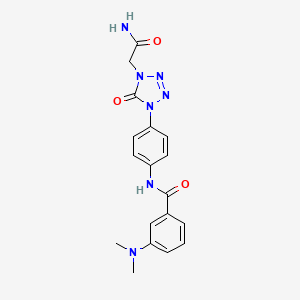
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2395967.png)
